molecular formula C23H28N6O2 B15030038 6-(azepan-1-yl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(azepan-1-yl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15030038
M. Wt: 420.5 g/mol
InChI Key: PGDTUADEYCAOGV-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an azepane ring, two methoxyphenyl groups, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions using 4-methoxyaniline.

    Incorporation of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction involving azepane and the triazine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine core or the azepane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the aromatic rings or the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-(azepan-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(piperidin-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(morpholin-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(pyrrolidin-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-(azepan-1-yl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different cyclic amine groups. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H28N6O2/c1-30-19-11-7-17(8-12-19)24-21-26-22(25-18-9-13-20(31-2)14-10-18)28-23(27-21)29-15-5-3-4-6-16-29/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

PGDTUADEYCAOGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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